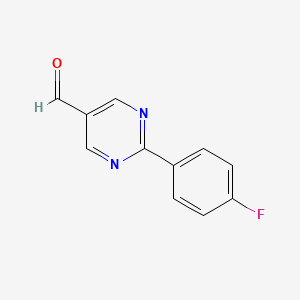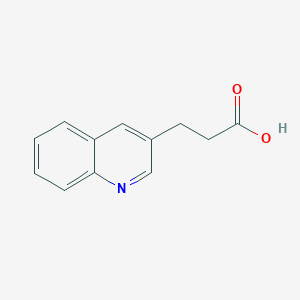
3-(Quinolin-3-YL)propanoic acid
概要
説明
Molecular Structure Analysis
The molecular formula of 3-(Quinolin-3-YL)propanoic acid is C12H11NO2 . The exact molecular structure is not directly available from the search results.Chemical Reactions Analysis
The chemical behavior of this β-keto acid towards nitrosation, coupling with a diazonium salt, esterification, condensation with 2,2-dimethoxyethanamine, hydrazinolysis, Knoevenagel condensation with isatine, salisyaldehyde, 3-formylquinolones, and 3-formylchromone, was investigated .Physical And Chemical Properties Analysis
The molecular weight of 3-(Quinolin-3-YL)propanoic acid is 201.22 . More detailed physical and chemical properties are not directly available from the search results.科学的研究の応用
Photovoltaics
- Scientific Field : Materials Science
- Application Summary : Quinoline derivatives, including 3-(Quinolin-3-YL)propanoic acid, have been used in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
- Methods of Application : These compounds are tested for their properties relevant to photovoltaic applications, such as absorption spectra and energy levels . They are then implemented in the design of photovoltaic cells .
- Results or Outcomes : The performance of these photovoltaic cells has been highlighted, with quinoline derivatives demonstrating good properties for the emission layer of organic light-emitting diodes (OLEDs) and transistors .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used as an intermediate in organic synthesis . It can be used to synthesize a variety of biologically active compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to produce other compounds with biological activity .
Biological and Pharmaceutical Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline and its analogues, including 3-(Quinolin-3-YL)propanoic acid, play a major role in medicinal chemistry . They are used as scaffolds for leads in drug discovery .
- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- Results or Outcomes : Various quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
Synthesis of New Heterocyclic Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used to synthesize new heterocyclic derivatives . These derivatives have potential antiparasitic activity .
- Methods of Application : The compound undergoes various reactions such as nitrosation, coupling with a diazonium salt, esterification, and condensation .
- Results or Outcomes : The reactions lead to the synthesis of novel compounds with in vitro antimicrobial activity .
Intermediate in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used as an intermediate in organic synthesis . It can be used to synthesize a variety of biologically active compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to produce other compounds with biological activity .
Use in Pesticides, Dyes, and Other Organic Chemical Syntheses
- Scientific Field : Industrial Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used in the synthesis of pesticides, dyes, and other organic chemicals .
- Methods of Application : The compound is used as a starting material or intermediate in various chemical reactions .
- Results or Outcomes : The outcomes would depend on the specific synthesis, but the compound is generally used to produce other compounds used in industrial applications .
Synthesis of Antiparasitic Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used to synthesize new heterocyclic derivatives with expected antiparasitic activity .
- Methods of Application : The compound undergoes various reactions such as nitrosation, coupling with a diazonium salt, esterification, and condensation .
- Results or Outcomes : The reactions lead to the synthesis of novel compounds with in vitro antimicrobial activity .
Use in Industrial Chemistry
- Scientific Field : Industrial Chemistry
- Application Summary : 3-(Quinolin-3-YL)propanoic acid can be used in the synthesis of pesticides, dyes, and other organic chemicals .
- Methods of Application : The compound is used as a starting material or intermediate in various chemical reactions .
- Results or Outcomes : The outcomes would depend on the specific synthesis, but the compound is generally used to produce other compounds used in industrial applications .
Inhibition of Blood Coagulation Factors
- Scientific Field : Biochemistry
- Application Summary : Certain compounds synthesized from 3-(Quinolin-3-YL)propanoic acid show inhibitory activity against blood coagulation factors Xa and XIa.
- Methods of Application : The compound undergoes various reactions such as chlorination, bromination, and condensation.
- Results or Outcomes : The reactions lead to the synthesis of novel compounds with in vitro antimicrobial activity.
Safety And Hazards
3-(Quinolin-3-YL)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
特性
IUPAC Name |
3-quinolin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKRIXEUOTSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497240 | |
| Record name | 3-(Quinolin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-3-YL)propanoic acid | |
CAS RN |
67752-28-7 | |
| Record name | 3-Quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Quinolin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(quinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

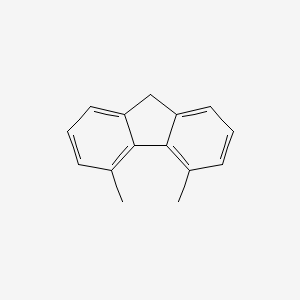
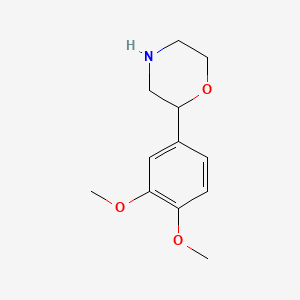
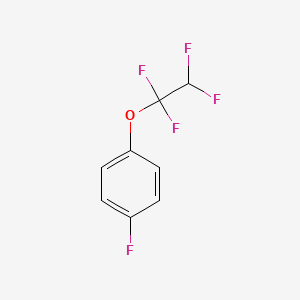
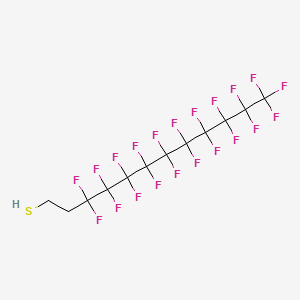
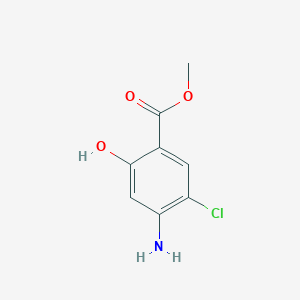
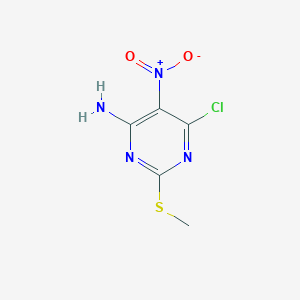
![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)
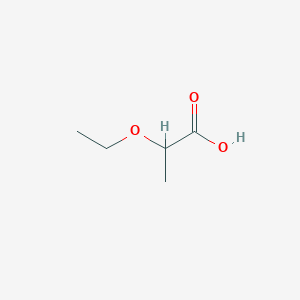
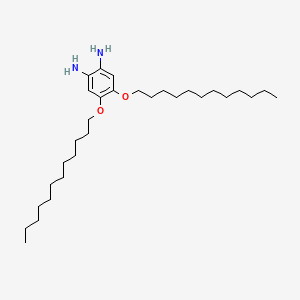
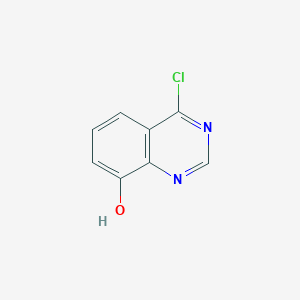
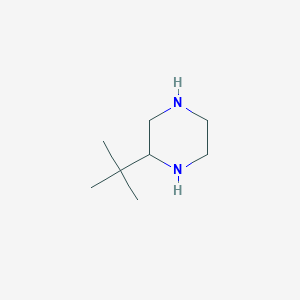
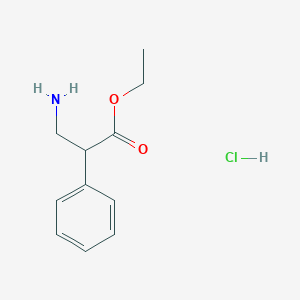
![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)
